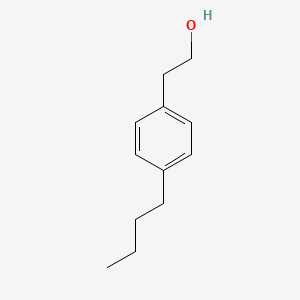

2-(4-Butylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Butylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a type of phenethyl alcohol where the phenyl group is substituted with a butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(4-Butylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(4-Butylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 2-(4-Butylphenyl)acetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-(4-Butylphenyl)acetaldehyde or 2-(4-Butylphenyl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 2-(4-Butylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: 2-(4-Butylphenyl)acetaldehyde, 2-(4-Butylphenyl)acetic acid.

Reduction: 2-(4-Butylphenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(4-Butylphenyl)ethanol serves as a vital intermediate in organic synthesis. It is utilized in the production of various chemical compounds, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of new materials with unique properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential therapeutic effects. For instance, it has been investigated as an intermediate in the synthesis of drugs targeting metabolic disorders such as obesity and type 2 diabetes. A notable study highlighted its role in synthesizing compounds that inhibit monoacylglycerol acyltransferase 2 (MGAT2), which is linked to triglyceride synthesis regulation .

Agrochemical Uses

The compound is also relevant in agrochemical formulations. It has been identified as a degradation product of certain pesticides like fenazaquin, indicating its presence in environmental studies assessing pesticide risks . Understanding its behavior and toxicity in ecological contexts is crucial for developing safer agricultural practices.

Dyestuff Manufacturing

This compound is employed in the dyestuff industry due to its ability to act as a precursor for various dye compounds. Its stability and reactivity make it suitable for creating vibrant and long-lasting colors used in textiles and other materials.

Toxicological Studies

Research has shown that derivatives of this compound exhibit varying degrees of toxicity against aquatic life, prompting studies on its ecological impact . Such assessments are essential for regulatory compliance and environmental safety.

Case Study 1: Synthesis of MGAT2 Inhibitors

A study focused on synthesizing inhibitors for MGAT2 using this compound derivatives demonstrated significant efficacy in reducing triglyceride levels in vivo. The optimized compound showed over a 50-fold improvement in potency compared to earlier iterations, highlighting the compound's relevance in metabolic disease research .

Case Study 2: Environmental Impact Assessment

Another study evaluated the environmental persistence and toxicity of this compound as a degradation product of fenazaquin. The findings provided critical insights into its ecological risks, informing regulatory bodies about safe usage levels and potential impacts on aquatic ecosystems .

Mecanismo De Acción

The mechanism of action of 2-(4-Butylphenyl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-(4-tert-Butylphenyl)ethanol: Similar structure but with a tert-butyl group instead of a butyl group.

2-Phenylethanol: Lacks the butyl substitution on the phenyl ring.

4-Butylphenol: Contains a butyl group but lacks the ethanol moiety.

Uniqueness: 2-(4-Butylphenyl)ethanol is unique due to the presence of both the butyl group and the ethanol moiety, which confer specific chemical and physical properties. This combination allows for diverse reactivity and applications in various fields.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the hydroxyl group can be replaced by other nucleophiles under suitable conditions. For instance:

-

Conversion to Alkyl Halides : Reacting with thionyl chloride (SOCl2

) can convert the alcohol into an alkyl chloride.

Electrophilic Substitution Reactions

The aromatic ring of 2-(4-butylphenyl)ethanol can undergo electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts alkylation:

-

Nitration : Treatment with concentrated nitric acid can introduce a nitro group into the aromatic ring.

-

Friedel-Crafts Alkylation : Using aluminum chloride as a catalyst allows for the introduction of alkyl groups onto the aromatic ring.

Oxidation and Reduction Reactions

The hydroxyl group in this compound can also undergo oxidation or reduction:

-

Oxidation : Oxidizing agents like potassium permanganate can convert the alcohol to a ketone or aldehyde.

-

Reduction : Reduction of the ketone formed can regenerate the alcohol under specific conditions.

-

Applications and Implications

Due to its versatility, this compound serves multiple roles in scientific research and industry:

-

Pharmaceuticals : Utilized as an intermediate in drug synthesis.

-

Agrochemicals : Important in the formulation of pesticides and herbicides.

-

Organic Synthesis : Acts as a precursor for various organic compounds.

The chemical reactions involving this compound highlight its significance in organic chemistry and industrial applications. Its ability to participate in diverse reactions makes it a valuable compound for synthesizing various derivatives that are essential in pharmaceuticals and agrochemicals.

-

References

The information provided here is based on diverse sources including patent literature and chemical synthesis databases that detail the properties and reactions associated with this compound .

Propiedades

IUPAC Name |

2-(4-butylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8,13H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSNYIHIOABZFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.